molecular formula C15H12ClFN6S B303396 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B303396
M. Wt: 362.8 g/mol
InChI Key: MHUMMBRVEQXTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the triazolo-thiadiazole family, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activities at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to investigate the efficacy and safety of this compound in preclinical and clinical settings. Another area of interest is the use of this compound in the treatment of neurological disorders. Studies are needed to elucidate the mechanism of action of this compound in the brain and to investigate its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in several research articles. The most common method involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with thiocarbonyl diimidazole to give the final compound.

Scientific Research Applications

3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C15H12ClFN6S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12ClFN6S/c1-3-10-11(16)12(22(2)20-10)13-18-19-15-23(13)21-14(24-15)8-4-6-9(17)7-5-8/h4-7H,3H2,1-2H3

InChI Key

MHUMMBRVEQXTCR-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)C

Canonical SMILES

CCC1=NN(C(=C1Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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